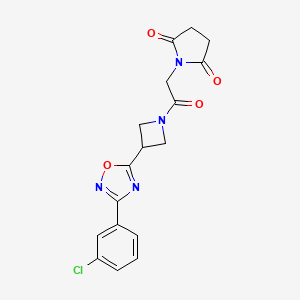

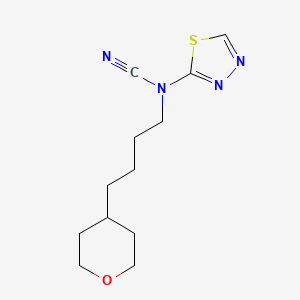

![molecular formula C19H14N2O4 B2941328 N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide CAS No. 1797182-77-4](/img/structure/B2941328.png)

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase JMJD3. JMJD3 is a key regulator of gene expression, and its dysregulation has been implicated in a variety of diseases, including cancer, inflammation, and neurodegeneration. GSK-J4 has been shown to have promising therapeutic potential in preclinical studies, and is currently being evaluated in clinical trials.

Scientific Research Applications

Structural Analysis and Molecular Properties

Research on related compounds focuses on understanding their crystal structures, molecular properties, and the interactions between different molecular components. For instance, a study detailed the crystal structure and Hirshfeld surface analysis of a specific N-(pyridin-2-ylmethyl)benzamide derivative, highlighting the importance of molecular orientation and interactions in determining the properties of these compounds (Artheswari et al., 2019).

Photoelectronic and Luminescent Properties

Another area of interest is the exploration of photoelectronic and luminescent properties of benzamide derivatives. A study on pyridyl substituted benzamides revealed their aggregation-enhanced emission and multi-stimuli-responsive properties, suggesting potential applications in materials science and optical devices (Srivastava et al., 2017).

Synthesis Methods

Synthetic methodologies for creating benzamide derivatives and related compounds are also a key focus. Research on improved synthesis processes demonstrates the ongoing efforts to optimize the production of these compounds for various applications, including pharmaceuticals (Dian, 2010).

Biological and Pharmacological Activities

The biological and pharmacological activities of benzamide derivatives are extensively studied, with research covering areas such as anticancer properties, antibacterial activity, and the exploration of these compounds as potential inhibitors for specific enzymes or receptors (Mohan et al., 2021). Such studies are indicative of the therapeutic potential of benzamide derivatives.

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-3-pyridin-2-yloxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O4/c22-19(21-14-7-8-16-17(11-14)24-12-23-16)13-4-3-5-15(10-13)25-18-6-1-2-9-20-18/h1-11H,12H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINAXDWCMPYDGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-2-yloxy)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)

![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2941251.png)

![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)

![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2941257.png)

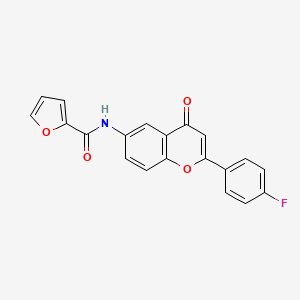

![N-(4-ethylphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2941264.png)